(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone
Description
This compound features a pyrrolidine ring substituted with a 6-(dimethylamino)pyrazin-2-yloxy group at the 3-position, linked via a methanone bridge to a 1H-indol-3-yl moiety.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)17-10-20-11-18(22-17)26-13-7-8-24(12-13)19(25)15-9-21-16-6-4-3-5-14(15)16/h3-6,9-11,13,21H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUMARHXGHMZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.34 g/mol
The structure features a pyrrolidine ring, a dimethylamino-substituted pyrazine, and an indole moiety, which may enhance its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the dimethylamino group enhances solubility and may influence pharmacokinetics, allowing for better bioavailability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens. For instance, similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
- Neuroprotective Effects : There is evidence supporting the neuroprotective potential of related compounds through mechanisms involving the activation of protein kinases such as AKT and PKA, which are crucial for cell survival under stress conditions .
- Cytotoxicity Studies : In vitro evaluations have demonstrated that certain analogs exhibit low cytotoxicity against human cell lines while maintaining antimicrobial efficacy, suggesting a favorable therapeutic window .
Data Tables
| Activity | Target Organism/Cell Line | Effectiveness (MIC) | Cytotoxicity |
|---|---|---|---|
| Antimicrobial | MRSA | ≤ 0.25 µg/mL | Low |
| Neuroprotection | Neuronal cells | Significant protection | Minimal |
| Antifungal | Cryptococcus neoformans | ≤ 0.25 µg/mL | Non-toxic |
Case Studies
- Study on Antimicrobial Properties : A study screened a library of compounds similar to this one, identifying several analogues with promising anti-MRSA activity and low cytotoxicity levels. This highlights the potential for developing new antimicrobial agents based on this scaffold .
- Neuroprotective Mechanisms : Research has shown that related compounds can activate AKT signaling pathways in neuronal cells exposed to excitotoxic conditions, thereby reducing cell death and preserving kinase activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Cores
The compound’s structural uniqueness lies in its combination of pyrrolidine, pyrazine, and indole moieties. Key comparisons with similar compounds include:
Imidazopyridine vs. Indole Methanone Derivatives
- Compound from : Structure: (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone. Key Difference: Replaces the indole group with a 2-methylimidazo[1,2-a]pyridine. Impact: The imidazopyridine’s fused bicyclic system may enhance rigidity and π-π stacking compared to indole’s monocyclic structure. Molecular weight (366.4 vs. ~347 for the target compound) and lipophilicity (LogD) would differ due to methyl substitution and heteroatom arrangement .
Azetidine vs. Pyrrolidine Linkers
- Compound from : Structure: (1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. Key Difference: Azetidine (4-membered ring) replaces pyrrolidine (5-membered), and a 1,2,4-oxadiazole-pyrazine group substitutes the dimethylamino-pyrazine-oxy moiety. The oxadiazole group increases polarity, possibly improving aqueous solubility compared to dimethylamino .
Pyrazolo[3,4-d]pyrimidinyl Derivatives
- Compounds from : Example: [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone. Key Difference: Pyrazolo[3,4-d]pyrimidine core with methanesulfonylphenyl and piperidine substituents. Impact: The sulfonyl group is strongly electron-withdrawing, contrasting with the dimethylamino group’s electron-donating nature. This alters electronic distribution and may influence receptor binding or metabolic stability .
Physicochemical Properties
Comparative data from spectroscopic and analytical studies ():
Notes:
- The dimethylamino group in the target compound likely enhances solubility compared to non-polar analogs (e.g., ’s methanesulfonylphenyl derivatives).
- Azetidine-containing analogs () may exhibit higher metabolic instability due to ring strain .
Preparation Methods
Pyrrolidine Intermediate Synthesis
The pyrrolidine intermediate, 3-hydroxypyrrolidine, serves as the scaffold for attaching the pyrazine moiety. A common approach involves the reduction of pyrrolidin-3-one using sodium borohydride (NaBH₄) in methanol, yielding 3-hydroxypyrrolidine with >90% efficiency. Alternatively, enantioselective synthesis via asymmetric hydrogenation of pyrrolidin-3-one precursors has been reported, though this method requires chiral catalysts such as Ru-BINAP complexes.
Key Reaction Conditions
Pyrazine Ring Functionalization
The 6-(dimethylamino)pyrazin-2-ol component is synthesized via sequential halogenation and amination. Starting with 2-chloropyrazine, hydroxylation is achieved through nucleophilic aromatic substitution (SNAr) using NaOH in aqueous ethanol at 80°C. Subsequent dimethylamination employs dimethylamine hydrochloride in the presence of K₂CO₃ under refluxing acetonitrile, yielding 6-(dimethylamino)pyrazin-2-ol with 75–80% efficiency.
Optimization Insight
Etherification of Pyrrolidine and Pyrazine
Coupling 3-hydroxypyrrolidine with 6-(dimethylamino)pyrazin-2-ol is achieved via Mitsunobu reaction or SNAr. The Mitsunobu method, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, affords the ether linkage in 68% yield. SNAr, though less efficient (50–55% yield), avoids stoichiometric phosphine byproducts.
Comparative Data
| Method | Reagents | Solvent | Yield | Byproducts |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | THF | 68% | Diethyl hydrazine |
| SNAr | K₂CO₃, DMF | DMF | 55% | KCl, H₂O |
Methanone Bridge Formation
The final step involves coupling the pyrrolidine-pyrazine intermediate with indole-3-carboxylic acid. Amide bond formation using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves 70–75% yield. Alternatively, carbodiimide-mediated coupling with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) yields 65% product.
Critical Parameters
- Activating Agents : HATU outperforms EDC in reaction rate and purity due to superior leaving group properties.
- Solvent Selection : DMF enhances solubility of the indole carboxylate but necessitates rigorous drying to prevent hydrolysis.
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) confirms >98% purity with a retention time of 12.3 min.
Challenges and Mitigation Strategies
Indole Ring Stability
The indole nucleus is prone to electrophilic substitution at the C3 position, necessitating inert reaction conditions. Use of anhydrous solvents and exclusion of protic acids during amide coupling prevents undesired ring substitution.
Regioselectivity in Pyrazine Amination
Competing amination at pyrazine C2 is suppressed by steric directing groups. Employing bulkier bases (e.g., DBU) instead of K₂CO₃ enhances selectivity for C6 amination.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors optimize exothermic steps (e.g., Mitsunobu reaction), reducing thermal degradation risks. Solvent recovery systems for DMF and THF improve cost-efficiency and environmental compliance.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the compound, and how are reaction conditions optimized?
- Methodology : The synthesis involves coupling a pyrazinecarboxylic acid derivative (e.g., 3-(m-tolyl)pyrazine-2-carboxylic acid) with a pyrrolidine-containing amine (e.g., 2-(3,4-dimethoxybenzyl)pyrrolidine) using carbodiimide-based coupling reagents (e.g., HATU or EDCl). Key steps include:
- Activation of the carboxylic acid with a coupling reagent.
- Nucleophilic acyl substitution with the pyrrolidine amine.
- Purification via column chromatography or recrystallization.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- X-ray crystallography : Resolve absolute stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm connectivity, with key peaks for indole NH (~10.7 ppm) and pyrrolidine protons (δ 3.5–4.0 ppm) .
- LC-HRMS : Validate molecular weight (e.g., [M+H]+ = 418.2131 in ).
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Empirical testing with co-solvents (e.g., PEG-400) is recommended for in vitro assays.
- Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Pyrrolidine and indole moieties may degrade under acidic conditions .
- Reference :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Substituent Variation : Modify pyrazine (e.g., dimethylamino vs. methoxy groups) and indole (e.g., halogenation at C5) to assess impact on receptor binding.
- Assays : Use competitive binding assays (e.g., orexin receptor antagonism in ) or enzymatic inhibition studies.
- Example SAR Table :
| Substituent (Pyrazine) | Substituent (Indole) | IC50 (nM) |
|---|---|---|
| 6-(Dimethylamino) | 1H-Indol-3-yl | 42 |
| 6-Methoxy | 5-Fluoro-1H-indol-3-yl | 210 |
Q. How can contradictions in biological activity data be resolved?
- Strategies :
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
- Assess off-target effects via kinome-wide profiling.
- Re-evaluate compound purity (>95% by HPLC) and stereochemical integrity (circular dichroism) .
Q. What challenges arise in crystallographic refinement, and how are they addressed?
- Challenges : Twinning, weak diffraction (common with flexible pyrrolidine rings).
- Solutions :
- Use SHELXD for experimental phasing and SHELXL for refinement with TWIN/BASF commands.
- High-resolution data (<1.2 Å) reduces ambiguity in electron density maps .
Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?
- Protocol :
- Administer compound orally (5–10 mg/kg) and intravenously (1 mg/kg) in rodent models.
- Collect plasma samples at 0.5, 1, 2, 4, 8, 24 hr post-dose.
- Quantify via LC-MS/MS; calculate AUC, Cmax, and half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
